molecular formula C8H15ClN2O2 B2798145 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride CAS No. 1598381-36-2

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride

Cat. No. B2798145
CAS RN: 1598381-36-2
M. Wt: 206.67
InChI Key: UFBTXWAQKVRUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride is a chemical compound with the CAS Number: 1598381-36-2 . It has a molecular weight of 206.67 and its IUPAC name is 1-oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride is 1S/C8H14N2O2.ClH/c11-7-10-6-3-8(12-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride is a solid at room temperature . Unfortunately, other physical and chemical properties like solubility, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride is a compound of interest in the realm of pharmacological research due to its structural and chemical properties, which might influence its pharmacodynamics and pharmacokinetics. Although specific studies on this compound are scarce, insights can be drawn from research on chemically related compounds. For example, Oxaprozin, a non-steroidal anti-inflammatory drug, has been studied for its pharmacodynamic and pharmacokinetic properties, suggesting that similar spirolactone structures could exhibit unique absorption, distribution, metabolism, and excretion (ADME) profiles (P. A. Todd & R. N. Brogden, 1986).

Antimicrobial and Anti-inflammatory Potential

Compounds with a diaza-spiro structure have been explored for their antimicrobial and anti-inflammatory potential. The study of 1,3,4-thiadiazole and oxadiazole heterocycles, which share some structural similarities with 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, has revealed a broad range of pharmacological activities, including antimicrobial and anti-inflammatory effects (M. Lelyukh, 2019).

Neuroprotective Effects

Research on related compounds like Oxaliplatin has highlighted the neuroprotective effects against chemotherapy-induced peripheral neuropathy, suggesting potential avenues for investigating the neuroprotective properties of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride (R. Velasco et al., 2021).

Environmental Impact and Stability

The environmental fate and stability of pharmaceutical compounds are of significant interest. A study on Oxyclozanide, which, like 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride, contains heterocyclic elements, provides insights into the stability of such compounds under various conditions and their potential environmental impact (A. Saad et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-oxa-3,9-diazaspiro[5.5]undecan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-7-10-6-3-8(12-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBTXWAQKVRUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC(=O)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.